REACTION_CXSMILES
|
F[C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C[N:13]([CH:15]=O)[CH3:14].[C:17](Cl)(=[O:21])C(Cl)=O.[C:23]1(C)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:15]([N:13]1[C:4](=[O:6])[C:3]2[CH:7]=[CH:8][C:9]([F:11])=[N:10][C:2]=2[O:21][CH2:17][CH2:14]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=N1)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (120 mL) was added to the residue
|
Type
|
ADDITION
|
Details
|
a solution of N-benzylethanolamine (20.9 g) in THF was added
|
Type
|
ADDITION
|
Details
|
8M Aqueous sodium hydroxide solution (40 mL) was added at 0° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and water were added
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (100 mL) was added to the obtained residue (34.5 g)
|
Type
|
ADDITION
|
Details
|
a suspension of sodium hydride (5.70 g) in THF (400 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
The resulting product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent gradient; 50→100% ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCOC2=C(C1=O)C=CC(=N2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |